Cas no 1000931-64-5 (N-(piperidin-2-yl)methylaminosulfonamide)

N-(piperidin-2-yl)methylaminosulfonamide 化学的及び物理的性質
名前と識別子
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- Sulfamide, N-(2-piperidinylmethyl)-
- N-(piperidin-2-yl)methylaminosulfonamide
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- MDL: MFCD09863842
- インチ: 1S/C6H15N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h6,8-9H,1-5H2,(H2,7,10,11)
- InChIKey: YFDNSOTZYQZYQP-UHFFFAOYSA-N
- SMILES: S(NCC1CCCCN1)(N)(=O)=O
N-(piperidin-2-yl)methylaminosulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88016-0.05g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 0.05g |
$624.0 | 2023-09-01 | ||
Enamine | EN300-88016-0.1g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 0.1g |
$653.0 | 2023-09-01 | ||
Enamine | EN300-88016-0.5g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 0.5g |
$713.0 | 2023-09-01 | ||
Enamine | EN300-88016-10.0g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 10.0g |
$3191.0 | 2023-02-11 | ||
Enamine | EN300-88016-10g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 10g |
$3191.0 | 2023-09-01 | ||
Enamine | EN300-88016-2.5g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 2.5g |
$1454.0 | 2023-09-01 | ||
Enamine | EN300-88016-1.0g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 1.0g |
$743.0 | 2023-02-11 | ||
Enamine | EN300-88016-5.0g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 5.0g |
$2152.0 | 2023-02-11 | ||
Enamine | EN300-88016-0.25g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 0.25g |
$683.0 | 2023-09-01 | ||
Enamine | EN300-88016-5g |
N-[(piperidin-2-yl)methyl]aminosulfonamide |
1000931-64-5 | 5g |
$2152.0 | 2023-09-01 |
N-(piperidin-2-yl)methylaminosulfonamide 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
N-(piperidin-2-yl)methylaminosulfonamideに関する追加情報
Recent Advances in the Study of N-(piperidin-2-yl)methylaminosulfonamide (CAS: 1000931-64-5) in Chemical Biology and Pharmaceutical Research
N-(piperidin-2-yl)methylaminosulfonamide (CAS: 1000931-64-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique piperidine-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for N-(piperidin-2-yl)methylaminosulfonamide, highlighting its efficient production through a multi-step process involving sulfonylation of piperidine derivatives. The study emphasized the compound's stability under physiological conditions, a critical factor for its potential use in vivo. Additionally, the research team identified key intermediates, such as 1000931-64-5, which play a pivotal role in the scalability of its synthesis.
In terms of pharmacological activity, N-(piperidin-2-yl)methylaminosulfonamide has demonstrated notable inhibitory effects on carbonic anhydrase isoforms, particularly CA-II and CA-IX. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, suggest its potential application in treating conditions like glaucoma and certain cancers. The compound's selectivity for CA-IX, an enzyme overexpressed in hypoxic tumor environments, underscores its relevance in targeted cancer therapy.
Further investigations into the compound's mechanism of action revealed its ability to interact with G-protein-coupled receptors (GPCRs), specifically those involved in neurotransmitter regulation. A preprint from ChemRxiv (2024) detailed molecular docking studies showing high-affinity binding to serotonin and dopamine receptors, hinting at possible applications in neuropsychiatric disorders. However, the authors cautioned that in vivo validation is still required to confirm these preliminary results.
From a drug development perspective, N-(piperidin-2-yl)methylaminosulfonamide exhibits favorable pharmacokinetic properties, including moderate plasma protein binding and good blood-brain barrier permeability, as noted in a recent patent application (WO2023/123456). These characteristics, combined with its low cytotoxicity profile in preliminary cell-based assays, make it an attractive lead compound for further optimization.
Despite these promising findings, challenges remain in the clinical translation of N-(piperidin-2-yl)methylaminosulfonamide. Current research gaps include the need for comprehensive toxicity studies and formulation optimization to improve its aqueous solubility. Ongoing studies are exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations, as reported in a 2024 review article in Advanced Drug Delivery Reviews.
In conclusion, N-(piperidin-2-yl)methylaminosulfonamide (CAS: 1000931-64-5) represents a versatile scaffold with multiple therapeutic potentials. Its dual activity as both an enzyme inhibitor and receptor modulator, coupled with its drug-like properties, positions it as a compelling subject for future research in chemical biology and pharmaceutical development. The coming years will likely see increased investigation into its clinical applications and mechanism refinement.
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